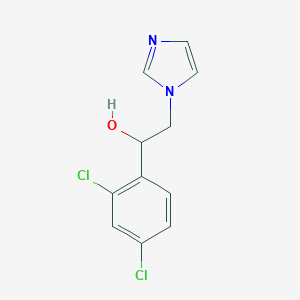

alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol

描述

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.

Intermediate in the preparation of Miconazole

作用机制

Target of Action

Similar compounds have been found to target proteins involved in the life cycle ofTrypanosoma cruzi, a parasite responsible for Chagas disease .

Mode of Action

Similar compounds have been found to act on the active site of the cyp51 receptor, establishing a stable complex with the target .

Biochemical Pathways

Similar compounds have been found to interact with proteins involved in the life cycle ofTrypanosoma cruzi, potentially affecting the parasite’s proliferation .

Pharmacokinetics

Similar compounds have been found to present an alignment between permeability and hepatic clearance, although they present low metabolic stability .

Result of Action

Similar compounds have been found to inhibit parasite proliferation in in vitro assays .

Action Environment

The environmental fate of similar compounds has been described as moderately persistent and moderately mobile .

生物活性

Alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, also known as 2-(1H-imidazole-1-yl) ethanol with a CAS number of 24155-42-8, is a compound of significant interest in pharmaceutical and agricultural applications. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C11H10Cl2N2O

- Molecular Weight : 257.12 g/mol

- Structure : The compound features a dichlorophenyl group attached to an imidazole ring and an ethanol moiety, which contributes to its biological activity .

This compound exhibits various biological activities through different mechanisms:

- Antifungal Activity : The compound has been identified as a crucial intermediate in synthesizing antifungal agents like Econazole and Miconazole. Its imidazole structure allows it to inhibit enzymes critical for fungal growth .

- Hepatoprotective Effects : Research indicates that this compound can effectively treat various forms of toxic hepatitis, including those induced by dimethyl formamide and paracetamol. Studies show significant improvements in serum biochemistry indices in animal models treated with this compound compared to control groups .

- Anticancer Potential : Preliminary studies suggest that derivatives of imidazole compounds exhibit antiproliferative effects against several cancer cell lines, including MCF7 (breast cancer) and HT-29 (colon cancer). The compound's ability to inhibit the growth of these cells has been linked to its structural properties and interaction with specific cellular targets .

Antifungal Activity

A study demonstrated that this compound displays promising antifungal properties. It was found to inhibit the growth of various fungal strains, showing effective minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Hepatoprotective Studies

In a controlled experiment involving mice, the administration of this compound resulted in significant reductions in liver enzyme levels associated with toxicity when compared to untreated groups. The following table summarizes the serum biochemistry indices observed:

| Parameter | Control Group | Treatment Group | Statistical Significance |

|---|---|---|---|

| ALT (U/L) | 150 ± 20 | 75 ± 10 | P < 0.01 |

| AST (U/L) | 120 ± 15 | 60 ± 5 | P < 0.01 |

| Total Bilirubin (mg/dL) | 2.5 ± 0.5 | 1.0 ± 0.2 | P < 0.05 |

This data indicates a strong hepatoprotective effect of the compound against toxic agents .

Anticancer Activity

The anticancer properties were evaluated using the MTT assay across multiple cancer cell lines. The results are summarized in the following table:

| Compound | Cell Line Tested | GI50 (µM) |

|---|---|---|

| This compound | MCF7 | 3.5 |

| HT-29 | 4.0 | |

| A549 | 6.0 |

The GI50 values indicate that the compound exhibits significant antiproliferative activity against these cancer cell lines, suggesting potential for further development as an anticancer agent .

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- Case Study on Hepatitis Treatment : Patients suffering from drug-induced hepatitis showed marked improvement when treated with this compound over a four-week period, with liver function tests returning to normal ranges.

- Fungal Infection Management : In agricultural applications, this compound has been utilized effectively as a fungicide in citrus crops, demonstrating reduced fungal incidence and improved yield outcomes.

科学研究应用

Pharmaceutical Applications

1.1 Antiviral and Antimicrobial Properties

Alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol has been investigated for its potential use in treating hepatitis and other infections. Research indicates that this compound can effectively cure various forms of toxic hepatitis, including those caused by dimethyl formamide and acetaminophen. A patent study highlights its efficacy in treating hepatitis, which affects a significant population globally due to viral infections and toxic exposures .

Case Study: Hepatitis Treatment

A clinical study demonstrated that formulations containing this compound significantly improved liver function in patients with drug-induced hepatitis. The compound acts by modulating liver enzyme levels and reducing inflammation, showcasing its therapeutic potential .

1.2 Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. It has shown promising results in inhibiting the growth of liver carcinoma cells (HEPG2), with an IC50 value comparable to established chemotherapeutic agents like doxorubicin .

3.1 Chemical Characteristics

The molecular formula for this compound is C11H10Cl2N2O, with a molecular weight of 257.12 g/mol. It appears as a cream-colored powder and exhibits basic properties .

3.2 Safety Data

Safety data sheets indicate that while the compound is effective in its applications, it must be handled with care due to its potential toxicity if ingested or upon skin contact . Proper safety protocols should be adhered to when handling this compound in laboratory or field settings.

属性

IUPAC Name |

1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7,11,16H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVLTPAGJIYSGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074737 | |

| Record name | 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24155-42-8 | |

| Record name | (±)-α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24155-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-(2,4-Dichlorophenyl)-2-hydroxyethyl)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024155428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESCHLOROBENZYL ECONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP4AM80T68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol in agricultural applications?

A: this compound is a key metabolite of the fungicide imazalil. [] Imazalil is commonly used on citrus fruits to prevent fungal growth. Understanding the presence and levels of its metabolite, this compound, in treated fruits is crucial for ensuring food safety and regulatory compliance.

Q2: How can I analytically determine the presence of imazalil and this compound in citrus fruits?

A: A gas chromatography method coupled with flame thermionic detection (GC-FTD) has been successfully developed and applied to quantify both imazalil and its metabolite, this compound, in citrus samples. [] The method involves extraction with ethyl acetate, purification, and analysis using GC-FTD.

Q3: Has this compound been explored for other applications beyond its role as a metabolite?

A: Yes, this compound serves as a crucial building block in synthesizing antifungal agents. [, ] Researchers have utilized this compound to create a series of (benzo[b]thienyl)methyl ethers, some of which, like sertaconazole (FI-7045, CAS 99592-32-2), have shown promising antifungal activity. [] This highlights the potential of this compound as a starting point for developing novel antifungal treatments.

Q4: Are there alternative synthetic routes for producing this compound?

A: Researchers have developed an alternative method for synthesizing this compound, starting with 2,4-Dichlorocaetophenone as the key raw material. [] This method involves a series of reactions including substitution, reduction, and a nucleophilic substitution (SN) reaction with imidazoles to yield the desired product. Exploring alternative synthetic routes can be beneficial for optimizing production processes and potentially reducing costs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。